molecular formula C8H5BrClNO3 B13133855 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone

1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone

Cat. No.: B13133855
M. Wt: 278.49 g/mol
InChI Key: NBLGLCPJNACALP-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone can be synthesized through the bromination of 4-chloro-2-nitroacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like iron or aluminum chloride.

    Reduction: Hydrogen gas with palladium on carbon or metal hydrides like sodium borohydride.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed:

    Reduction: Formation of 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone.

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and chloro groups can participate in substitution reactions, modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

  • 1-(4-Bromo-2-nitrophenyl)ethanone
  • 1-(4-Chloro-2-nitrophenyl)ethanone
  • 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone

Comparison: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with a nitro group.

Properties

Molecular Formula

C8H5BrClNO3

Molecular Weight

278.49 g/mol

IUPAC Name

1-(4-bromo-5-chloro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrClNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3

InChI Key

NBLGLCPJNACALP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl

Origin of Product

United States

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